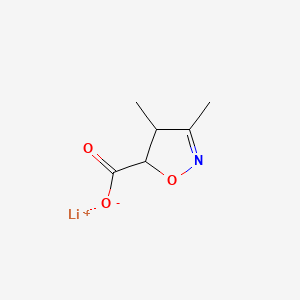
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of β-hydroxy amides to oxazolines using reagents such as DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor . The reaction conditions are generally mild and highly efficient, making it a favorable method for producing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and copper(II) nitrate, reducing agents, and various catalysts such as palladium and nickel . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles and reduced oxazole derivatives. These products can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex oxazole derivatives.
Mechanism of Action
The mechanism of action of Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological system being studied, but generally, the compound can modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Lithium(1+) 3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate include other oxazole derivatives such as:
- 1,3-Oxazole
- 1,2,4-Oxadiazole
- Benzoxazole
- Oxazolines
- Oxazolidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a lithium ion and a carboxylate group. This unique structure can confer different chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H8LiNO3 |
|---|---|
Molecular Weight |
149.1 g/mol |
IUPAC Name |
lithium;3,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H9NO3.Li/c1-3-4(2)7-10-5(3)6(8)9;/h3,5H,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
KCFDQDBWLCQOSP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1C(ON=C1C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



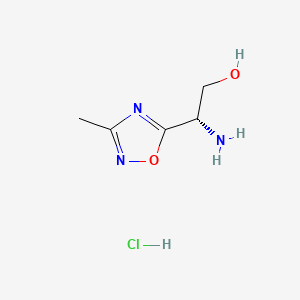
![3-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride](/img/structure/B13550976.png)
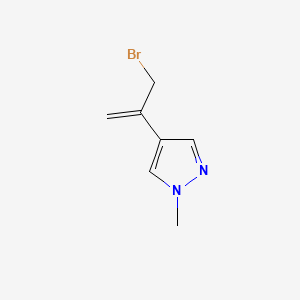
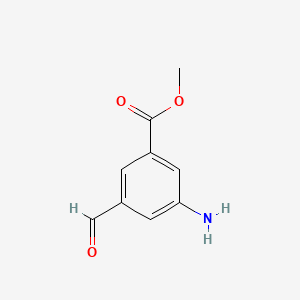
![rac-tert-butyl (2R,5R)-2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13550993.png)


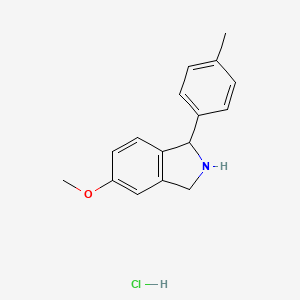
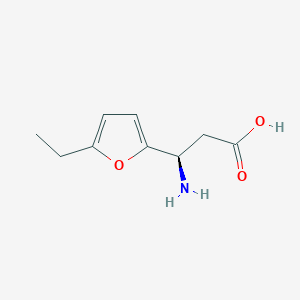
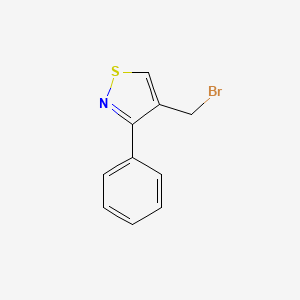
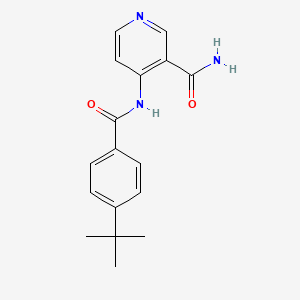

![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
